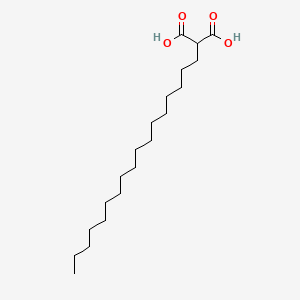
Heptadecylpropanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecylpropanedioic acid is a long-chain dicarboxylic acid with a 17-carbon alkyl chain attached to a propanedioic acid moiety This compound is part of the fatty acid family and exhibits unique properties due to its extended hydrocarbon chain and dual carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecylpropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with heptadecyl halides under basic conditions, followed by decarboxylation. Another method includes the oxidation of heptadecyl alcohols or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of heptadecyl alcohols. This process typically involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Heptadecylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: Heptadecylpropanediol or heptadecylpropanal.
Substitution: Esters, amides, or other substituted derivatives.
Scientific Research Applications
Heptadecylpropanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s long hydrocarbon chain makes it useful in studying lipid interactions and membrane dynamics.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
Heptadecylpropanedioic acid can be compared to other long-chain dicarboxylic acids, such as octadecylpropanedioic acid and nonadecylpropanedioic acid. While these compounds share similar structural features, this compound is unique due to its specific chain length and the resulting physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
Comparison with Similar Compounds
- Octadecylpropanedioic acid
- Nonadecylpropanedioic acid
- Hexadecylpropanedioic acid
Properties
CAS No. |
84297-23-4 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-heptadecylpropanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
BTBJCTWMARHHQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















